molecular formula C16H21NO B5217016 2-PHENYL-5-PIPERIDINO-3-PENTYN-2-OL

2-PHENYL-5-PIPERIDINO-3-PENTYN-2-OL

Cat. No.: B5217016
M. Wt: 243.34 g/mol
InChI Key: WAJPECDPEBOUBJ-UHFFFAOYSA-N
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Description

2-Phenyl-5-piperidino-3-pentyn-2-ol is a compound that features a piperidine ring, a phenyl group, and a pentynol moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . This compound’s unique structure makes it a valuable subject for research in organic synthesis and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-piperidino-3-pentyn-2-ol typically involves the reaction of piperidine with phenylacetylene under specific conditions. One common method is the Grignard reaction, where phenylmagnesium bromide reacts with a suitable precursor to form the desired product . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-piperidino-3-pentyn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-phenyl-5-piperidino-3-pentyn-2-ol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research focuses on its potential as a pharmaceutical agent due to its structural similarity to known drugs.

    Industry: It is utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-5-piperidino-3-pentyn-2-ol involves its interaction with specific molecular targets and pathways. The piperidine ring and phenyl group contribute to its binding affinity and activity at target sites. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-5-piperidino-3-pentyn-2-ol is unique due to its combination of a piperidine ring, phenyl group, and pentynol moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-phenyl-5-piperidin-1-ylpent-3-yn-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO/c1-16(18,15-9-4-2-5-10-15)11-8-14-17-12-6-3-7-13-17/h2,4-5,9-10,18H,3,6-7,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJPECDPEBOUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#CCN1CCCCC1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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